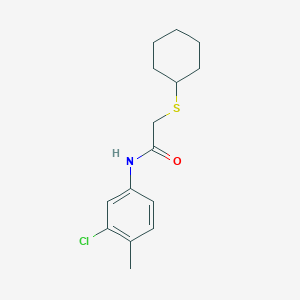![molecular formula C19H23N3O2S B255463 N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide works by irreversibly binding to BTK and inhibiting its activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation, proliferation, and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has been shown to selectively target BTK, with little to no activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has also been shown to penetrate the blood-brain barrier, suggesting potential activity against central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide is its potent and selective inhibition of BTK, which may reduce the risk of off-target effects and toxicity. However, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has a relatively short half-life, which may limit its efficacy in some settings. Additionally, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has not been extensively studied in non-B-cell malignancies, and its activity in these settings is not well understood.
Direcciones Futuras
There are several potential future directions for research on N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide. One area of interest is the development of combination therapies, particularly with other agents that target the BCR signaling pathway. Another potential direction is the evaluation of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide in CNS malignancies, given its ability to penetrate the blood-brain barrier. Additionally, further studies are needed to understand the activity of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide in non-B-cell malignancies and to identify potential biomarkers of response.
Métodos De Síntesis
The synthesis of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide involves several steps, including the condensation of 2-aminobenzamide with 2-bromo-4,5-dimethylthiophene, followed by the addition of N-(4-methylpiperazin-1-yl)carbonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies. N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib.
Propiedades
Nombre del producto |
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide |
|---|---|
Fórmula molecular |
C19H23N3O2S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-[4,5-dimethyl-3-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H23N3O2S/c1-13-14(2)25-18(20-17(23)15-7-5-4-6-8-15)16(13)19(24)22-11-9-21(3)10-12-22/h4-8H,9-12H2,1-3H3,(H,20,23) |
Clave InChI |
DEKSMDUENKPBQE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)





![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)